molecular formula C22H19N3O3S B6556699 methyl 4-(3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamido)benzoate CAS No. 1040672-12-5

methyl 4-(3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamido)benzoate

Cat. No.: B6556699
CAS No.: 1040672-12-5
M. Wt: 405.5 g/mol
InChI Key: XURCXNBKDHCECI-UHFFFAOYSA-N
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Description

Methyl 4-(3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamido)benzoate is a complex organic compound featuring an imidazo[2,1-b][1,3]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamido)benzoate typically involves multiple steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step often starts with the condensation of a thioamide with an α-haloketone, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole ring.

    Attachment of the Phenyl Group: The phenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of the Propanamido Linker: This involves the reaction of the imidazo[2,1-b][1,3]thiazole derivative with a suitable propanoyl chloride under basic conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the imidazo ring, potentially leading to dihydroimidazo derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroimidazo derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, it has shown potential as an antiproliferative agent, particularly in the treatment of certain cancers. Studies have demonstrated its ability to inhibit the growth of cancer cells by interfering with specific cellular pathways .

Medicine

In medicine, it is being investigated for its potential use in developing new drugs. Its ability to interact with various biological targets makes it a promising candidate for therapeutic applications.

Industry

Industrially, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}butanamido)benzoate
  • Ethyl 4-(3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamido)benzoate

Uniqueness

Compared to similar compounds, methyl 4-(3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamido)benzoate exhibits unique properties due to the specific positioning of the methyl ester group. This affects its solubility, reactivity, and biological activity, making it a distinct and valuable compound for research and development.

Properties

IUPAC Name

methyl 4-[3-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-28-21(27)16-7-9-17(10-8-16)23-20(26)12-11-18-14-29-22-24-19(13-25(18)22)15-5-3-2-4-6-15/h2-10,13-14H,11-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURCXNBKDHCECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CSC3=NC(=CN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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